3-(2-Aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride
CAS No.: 1049791-87-8
Cat. No.: VC8043599
Molecular Formula: C15H15BrClN3
Molecular Weight: 352.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049791-87-8 |
|---|---|
| Molecular Formula | C15H15BrClN3 |
| Molecular Weight | 352.65 g/mol |
| IUPAC Name | 2-(5-bromo-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C15H14BrN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H |
| Standard InChI Key | XAHSNMHHOOFZHM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=C(N2)C3=CC=NC=C3)CCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a polycyclic framework comprising an indole moiety substituted at the 3-position with a 2-aminoethyl group, at the 5-position with bromine, and at the 2-position with a pyridin-4-yl group. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for bioavailability. Key structural identifiers include:
The bromine atom at the 5-position contributes to electron-withdrawing effects, stabilizing the indole ring and influencing receptor binding affinity. The pyridine ring introduces aromatic π-π stacking potential, while the aminoethyl side chain facilitates interactions with hydrophilic regions of target proteins .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.65 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(2-aminoethyl)-5-bromo-2-pyridin-4-yl-1H-indole hydrochloride typically involves multi-step organic reactions, as outlined in patents such as US5942536A and US6777428B1 :
-
Fischer Indolization: 4-Nitrophenylhydrazine reacts with a ketone (e.g., 4-pyridylacetone) under acidic conditions to form the indole core .
-
Bromination: Electrophilic aromatic substitution introduces bromine at the 5-position using reagents like .
-
Aminoethylation: The 3-position is functionalized via alkylation with 2-chloroethylamine, followed by hydrochloride salt formation .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Indole Core Formation | 4-Nitrophenylhydrazine, HCl | 65% |
| 2 | Bromination | , , 80°C | 78% |
| 3 | Aminoethyl Side Chain | 2-Chloroethylamine, KCO | 82% |
Purification and Quality Control
Post-synthesis purification employs column chromatography (silica gel, eluent: CHCl/MeOH) and recrystallization from ethanol/water mixtures. Purity is verified via HPLC (≥97%) and mass spectrometry .
Pharmacological Activity
Serotonin Receptor Agonism
The compound exhibits high selectivity for the 5-HT receptor (K = 3.7 nM), with minimal affinity for 5-HT or 5-HT subtypes . Activation of 5-HT receptors inhibits trigeminal nerve-mediated peptide release (e.g., CGRP), a key mechanism in migraine pathophysiology .
In Vivo Efficacy
Preclinical studies demonstrate dose-dependent inhibition of neurogenic inflammation in rodent models:
Table 3: In Vivo Efficacy Data
| Model | Dose (mg/kg) | Inhibition of Protein Extravasation |
|---|---|---|
| Rat Trigeminal Ganglion | 10 | 68% |
| Guinea Pig Dura Mater | 30 | 82% |
Data adapted from US6777428B1 .
Comparative Analysis with Structural Analogues
2-Pyridin-4-yl-1H-indole (CAS 21182-07-0)
This analogue lacks the 5-bromo and 3-aminoethyl groups, resulting in reduced 5-HT affinity (K > 1 μM) . The absence of bromine diminishes electrophilic reactivity, while the missing aminoethyl side chain limits hydrophilic interactions .
5-Bromo-1H-indole-3-carbaldehyde (CAS 877-03-2)
Although structurally similar, this compound’s aldehyde group confers distinct reactivity, making it a precursor for Schiff base syntheses rather than a direct receptor ligand .
Therapeutic Applications and Future Directions
Migraine Prophylaxis
Clinical trials of related 5-HT agonists (e.g., LY334370) show a 50% reduction in migraine frequency, suggesting potential for this compound in prophylactic regimens .
Neuroinflammatory Disorders
Emerging evidence implicates 5-HT receptors in neuroinflammation modulation, positing applications in multiple sclerosis and Parkinson’s disease .
Synthetic Challenges
Current limitations include low yields in the bromination step (≤78%) and instability of intermediates under aerobic conditions . Future research may explore catalytic bromination or microwave-assisted synthesis to optimize efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume